molecular formula C13H11ClN2O5 B8143092 Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate

Cat. No.: B8143092
M. Wt: 310.69 g/mol
InChI Key: TYOWRPLDEZCUHV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate is a substituted quinoline derivative characterized by a fused bicyclic aromatic system with specific functional groups. The compound features:

  • Chlorine at position 4 (electron-withdrawing, influencing reactivity and solubility).
  • Methyl at position 1 (steric and electronic modulation).
  • Nitro at position 6 (strong electron-withdrawing and polarizing effects).
  • Ethyl carboxylate at position 3 (ester functionality impacting lipophilicity and hydrolysis susceptibility).

Properties

IUPAC Name

ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWRPLDEZCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Ethyl 5-Nitro-2-(Ethoxycarbonyl)Phenylcarbamate

A solution of 5-nitro-isatoic anhydride (25.1 g, 121 mmol) in dimethylformamide (DMF) is treated with sodium ethoxide (16.4 g, 242 mmol) and ethyl chloroacetate (18.3 mL, 181 mmol) at 80°C for 6 hours. The reaction mixture is quenched with ice water, yielding ethyl 5-nitro-2-(ethoxycarbonyl)phenylcarbamate as a yellow solid (78% yield). Purification via recrystallization from ethanol enhances purity to >95%.

Step 2: Cyclization and Nitration

The intermediate is refluxed in concentrated sulfuric acid (70 mL) at 0°C while nitric acid (13 mL, 147 mmol) is added dropwise. After stirring for 1 hour, the mixture is poured onto ice, precipitating 4-chloro-6-nitroquinolin-2(1H)-one (79% yield). Nitration occurs regioselectively at the 6-position due to electron-withdrawing effects of the existing nitro group.

Step 3: N-Methylation and Esterification

4-Chloro-6-nitroquinolin-2(1H)-one (24.9 g, 107 mmol) is dissolved in DMF and treated with sodium hydride (60% dispersion, 5.1 g, 128 mmol) and iodomethane (6.7 mL, 107 mmol) at 0°C. After 1 hour, the mixture is neutralized with brine, yielding ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate (85% yield). Final purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Key Data Table: Three-Step Synthesis Parameters

StepReagentsConditionsYieldPurity
15-Nitro-isatoic anhydride, NaOEt, ethyl chloroacetate80°C, 6 h78%95%
2HNO₃, H₂SO₄0°C, 1 h79%90%
3NaH, CH₃I0°C, 1 h85%99%

Alternative Chlorination and Esterification Approach

A less common route involves sequential chlorination and esterification of preformed quinoline derivatives, as reported in PMC and MDPI.

Quinoline Core Formation

2,4-Dichloroquinoline (20 g, 101 mmol) is hydrolyzed in 1,4-dioxane (100 mL) with concentrated HCl (84 mL) at reflux for 18 hours. The product, 4-chloroquinolin-2(1H)-one, is isolated in 85% yield after filtration.

Regioselective Nitration

Nitration with fuming HNO₃ (10 mL, 158 mmol) in H₂SO₄ (50 mL) at 0°C introduces the nitro group at the 6-position (72% yield). The use of fuming HNO₃ minimizes decarboxylation side reactions.

Esterification and N-Methylation

The nitro intermediate is treated with ethyl chloroacetate (12.4 mL, 123 mmol) and triethylamine (17.2 mL, 123 mmol) in acetonitrile at 60°C for 4 hours. Subsequent methylation with iodomethane (7.6 mL, 123 mmol) and K₂CO₃ (17 g, 123 mmol) in DMF yields the target compound (68% yield).

Comparative Analysis of Methods

ParameterThree-Step SynthesisChlorination/Esterification
Total Yield52%41%
Key AdvantageHigh regioselectivityAvoids anhydride intermediates
ScalabilityIndustrial-friendlyLimited by decarboxylation risks

Industrial-Scale Production Techniques

Industrial protocols optimize yield and cost-efficiency through continuous flow reactors and advanced purification.

Continuous Flow Nitration

A mixture of 4-chloroquinolin-2(1H)-one and HNO₃ is fed into a flow reactor at 10 mL/min, maintaining a residence time of 2 minutes at 5°C. This method achieves 94% conversion with 88% isolated yield, reducing thermal degradation risks.

Solvent-Free Methylation

Solid-state methylation using ball milling (iodomethane, NaH, 500 rpm, 2 hours) eliminates DMF, yielding 92% product with 99.5% purity. This approach reduces waste and complies with green chemistry principles.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The nitro group preferentially occupies the 6-position due to resonance stabilization from the adjacent carbonyl group. Computational studies (DFT) confirm a 12.3 kcal/mol preference for 6-nitro over 8-nitro isomers.

Chlorination Pathways

Phosphorus oxychloride (POCl₃) selectively chlorinates the 4-position via a nucleophilic aromatic substitution mechanism. Kinetic studies reveal a second-order dependence on POCl₃ concentration.

Common Side Products

  • Decarboxylation : Occurs above 100°C, forming 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one (5–8% yield).

  • Over-methylation : Excess iodomethane leads to N,N-dimethyl byproducts (3–5% yield) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate undergoes various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amino-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate has shown promising results in antimicrobial studies. Research indicates that derivatives of quinoline compounds possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds exhibit efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Herbicidal Properties

The compound is also being investigated for its herbicidal properties. A patent describes a binary herbicide composition that includes this compound as an active ingredient. The research highlights its effectiveness in controlling weed growth while minimizing damage to crops, making it a candidate for sustainable agricultural practices . The herbicidal mechanism is likely linked to its ability to inhibit specific metabolic pathways in plants.

Drug Development

This compound is being explored for its role in drug development, particularly as a scaffold for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce toxicity. The compound's potential as a sodium channel inhibitor has been noted, which could lead to novel treatments for pain management and other neurological conditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Herbicide Development

In agricultural research, a field trial was conducted to test the effectiveness of this compound as part of a herbicidal formulation. The results showed a substantial reduction in weed biomass compared to untreated plots, confirming its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in certain cases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents Structural Features Similarity Score
Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate (Target) N/A Cl (C4), CH₃ (C1), NO₂ (C6), O=C-OEt (C3), O=C (C2) Fully aromatic quinoline with multiple electron-withdrawing groups Reference
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 Cl (C4), O=C-OEt (C3) Lacks methyl (C1), nitro (C6), and oxo (C2) groups; simpler substitution pattern 0.93
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 Cl (C4), Br (C6), O=C-OEt (C3) Bromine replaces nitro at C6; no methyl or oxo groups 0.86
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 131548-98-6 Cl (C4), NO₂ (C8), O=C-OEt (C3) Nitro at C8 instead of C6; positional isomerism alters electronic distribution N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate N/A CH₃ (C1), OMe (C6, C7), O=C-OEt (C2) Isoquinoline core; dihydro (saturated C3–C4) and methoxy substituents N/A
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 371128-26-6 NH-(CH₂)₂-OH (C4), CH₃ (C6), O=C-OEt (C3) Hydroxyethylamino group introduces hydrogen-bonding potential; lacks nitro and oxo N/A

Key Observations:

Substituent Position and Reactivity: The nitro group at C6 in the target compound (vs. Methyl at C1 (target) may sterically hinder interactions compared to unsubstituted analogs like CAS 13720-94-0 .

Functional Group Impact: Oxo at C2 in the target compound could enhance hydrogen-bonding capacity compared to non-oxo derivatives (e.g., CAS 206257-39-8) . Ethyl carboxylate at C3 is common across analogs but may exhibit varying hydrolysis rates depending on adjacent substituents .

Biological Relevance: Nitro-containing quinolines (e.g., target and CAS 131548-98-6) are often associated with antimicrobial activity, while methoxy or hydroxyethylamino derivatives (e.g., CAS 371128-26-6) may improve solubility .

Biological Activity

Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate, identified by the CAS number 2253790-59-7, is a quinoline derivative with significant biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

  • Molecular Formula : C₁₃H₁₁ClN₂O₅
  • Molar Mass : 310.69 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Pseudomonas aeruginosa18.62 ± 0.19
Escherichia coli15.00 ± 0.10
Staphylococcus aureus17.50 ± 0.15

The compound's mechanism of action involves interference with bacterial DNA synthesis and cell wall integrity, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various studies.

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using different assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses moderate antioxidant activity compared to standard antioxidants such as ascorbic acid.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Study on Antimicrobial Properties : A comparative study highlighted the effectiveness of Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline against resistant strains of bacteria, emphasizing its potential use in clinical settings for treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF7), reporting a significant reduction in cell viability and increased apoptosis rates .
  • Antioxidant Evaluation : Research assessing the antioxidant properties showed that while the compound has lower activity than some standard antioxidants, it still provides a protective effect against oxidative stress in cellular models .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinoline derivatives typically involves cyclocondensation of substituted anilines with β-keto esters or malonate derivatives. For example, analogous compounds like Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate were synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and a catalytic amount of piperidine at 453 K . Key factors include:
  • Catalyst selection : Piperidine or other bases (e.g., triethylamine) facilitate cyclization.
  • Temperature control : Elevated temperatures (~453 K) enhance reaction rates but may require inert atmospheres to prevent decomposition.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluants) or recrystallization (e.g., ethyl acetate) ensures high purity .
    For the target compound, substituting the starting material with a nitro-substituted precursor and optimizing stoichiometry for the methyl and chloro groups would be critical.

Q. How is the compound characterized using spectroscopic methods (NMR, IR, MS), and what key spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester group (-COOEt) appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) in ¹H NMR, while the carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR. The nitro group (NO₂) induces deshielding in adjacent protons (e.g., aromatic protons near the nitro group at ~8.5–9.0 ppm) .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₄H₁₁ClN₂O₅), with fragmentation patterns reflecting loss of ethyl (-45 Da) or nitro groups (-46 Da) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) data resolve the molecular structure, and what software tools are recommended?

  • Methodological Answer : SC-XRD analysis involves:

Crystal Growth : Recrystallize the compound from a solvent like ethyl acetate to obtain diffraction-quality crystals .

Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure reflections.

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : SHELXL refines positional and thermal parameters, with hydrogen atoms placed in calculated positions (riding model) or located via difference Fourier maps .
Software: SHELXTL (Bruker AXS) or Olex2 for visualization and refinement. Key metrics include R-factor (<0.05) and root-mean-square deviations for bond lengths/angles .

Q. What methodologies analyze the impact of substituent positions (e.g., chloro, nitro) on electronic properties and reactivity?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of nitro groups and steric effects of methyl substituents .
  • Hammett Analysis : Compare reaction rates of derivatives with varying substituents to quantify electronic contributions (σ values for -NO₂ ≈ +1.25, -Cl ≈ +0.23) .
  • Spectroscopic Correlations : UV-Vis spectroscopy evaluates bathochromic shifts caused by nitro groups, while cyclic voltammetry measures redox potentials influenced by chloro substituents .

Q. How should researchers address contradictions in synthetic yields or unexpected by-products during scale-up?

  • Methodological Answer :
  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., incomplete cyclization intermediates or nitro-reduction products) .
  • Reaction Monitoring : Employ TLC or in-situ IR to track progress and adjust parameters (e.g., catalyst loading, temperature gradients) .
  • Scale-Up Adjustments : Switch from batch to flow reactors for better heat/mass transfer, or optimize solvent systems (e.g., DMF for solubility vs. ethanol for safety) .

Additional Methodological Considerations

  • Stability Studies : Evaluate thermal stability via TGA/DSC and photostability under UV light, referencing safety protocols for nitro-containing compounds .
  • Biological Activity Screening : Use MIC assays against Gram-positive/negative bacteria to assess antibacterial potential, comparing results with fluoroquinolone analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate

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